molecular formula C25H30N4O4 B1235751 Chinifur CAS No. 70762-66-2

Chinifur

Cat. No.: B1235751
CAS No.: 70762-66-2
M. Wt: 450.5 g/mol
InChI Key: MTHCJDYSIZMKAC-OUKQBFOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chinifur can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of 4-quinolinecarboxamide with 4-(diethylamino)-1-methylbutyl and 2-(2-(5-nitro-2-furanyl)ethenyl) groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: Chinifur undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chinifur has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its inhibitory effects on specific enzymes, particularly in parasitic organisms.

    Medicine: Explored for its potential therapeutic applications in treating parasitic diseases such as trypanosomiasis.

    Industry: Utilized in the development of new chemical processes and products

Comparison with Similar Compounds

  • Chloramphenicol
  • Nifuroxime
  • Nitrofurantoin
  • Nifurtimox
  • Benznidazole
  • Misonidazole

Comparison: Chinifur is unique in its selective inhibition of Trypanosoma congolense trypanothione reductase, whereas other similar compounds may target different enzymes or pathways. For instance, chloramphenicol is an antibiotic that inhibits bacterial protein synthesis, while nitrofurantoin is used primarily for urinary tract infections . The specificity of this compound for trypanothione reductase makes it particularly valuable in the study and treatment of trypanosomiasis .

Properties

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHCJDYSIZMKAC-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70762-66-2
Record name Chinifur
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070762662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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